molecular formula C20H21N3O3S2 B2928035 (2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 865174-11-4

(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2928035
CAS No.: 865174-11-4
M. Wt: 415.53
InChI Key: HQPKMCCSWVNDDN-OYFYCZIRSA-N
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Description

(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in organic synthesis has explored the reactivity and applications of benzothiazole derivatives and related compounds. For instance, studies have demonstrated the utility of these compounds in the synthesis of complex molecules through 1,3-dipolar cycloaddition reactions, highlighting their versatility in constructing heterocyclic structures with potential biological activity (Stauss et al., 1972). Furthermore, the synthesis of functionalized acrylates and thiazines from benzothiazole and acetylenic esters in aqueous media has been reported, showcasing innovative approaches to heterocyclic chemistry and the potential for creating novel therapeutic agents (Yavari et al., 2017).

Antioxidant and Protective Activities

Benzothiazole derivatives have been evaluated for their antioxidant properties in the context of preventing acetaminophen-induced hepatotoxicity. A study found that certain benzothiazole-isothiourea derivatives exhibited significant free radical scavenging activity and protected against the toxic effects of acetaminophen, suggesting their potential as protective agents in oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Photovoltaic and Light-Harvesting Applications

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), benzothiazole and thiophene derivatives have been utilized as π-bridge components in coumarin sensitizers. These compounds have shown to enhance the light-harvesting capabilities and photovoltaic performance of DSSCs, indicating their importance in developing more efficient solar energy conversion systems (Han et al., 2015).

Anticancer and Antimicrobial Agents

The synthesis and evaluation of benzothiazole derivatives as anticancer agents have been a significant area of interest. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of these compounds (Ravinaik et al., 2021). Additionally, novel acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems have been synthesized with significant antimicrobial activity, suggesting their use in medical textiles and as potential antimicrobial agents (Shams et al., 2011).

Properties

IUPAC Name

(E)-N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-26-11-10-23-17-8-6-15(21-14(2)24)13-18(17)28-20(23)22-19(25)9-7-16-5-4-12-27-16/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,24)/b9-7+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPKMCCSWVNDDN-IKNRQUJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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